(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
The compound (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridoindole moieties separately, followed by their coupling to form the final product. Key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyridoindole Moiety: This involves the cyclization of appropriate precursors, often using palladium-catalyzed coupling reactions.
Coupling Reaction: The final step involves the coupling of the two moieties using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyridoindole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
The compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigating its effects on cellular pathways and its potential as an anticancer or antimicrobial agent.
Chemical Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Exhibits anti-inflammatory and anticancer activities.
Tryptophan: An essential amino acid with various biological roles.
Uniqueness
The uniqueness of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its dual indole and pyridoindole structure, which may confer unique biological activities and potential therapeutic applications not seen in simpler indole derivatives.
Properties
IUPAC Name |
(4,6-dimethoxy-1-methylindol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-20-10-14(28-2)11-22(29-3)16(20)12-21(25)23(27)26-9-8-19-17(13-26)15-6-4-5-7-18(15)24-19/h4-7,10-12,24H,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNWPTCBEUSHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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